molecular formula C15H12N2O5S B1674982 1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 824983-91-7

1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1674982
CAS RN: 824983-91-7
M. Wt: 332.3 g/mol
InChI Key: MXQGCMQXTPTJJT-UHFFFAOYSA-N
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Description

LNT 1, also known as FEN1-IN-1, is a potent flap endonuclease 1 (FEN1) inhibitor that induces DNA damage response.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “FEN1-IN-1”, focusing on six unique applications:

Cancer Therapy

FEN1-IN-1: has been identified as a potential therapeutic agent in cancer treatment due to its ability to inhibit Flap endonuclease 1 (FEN1), a protein overexpressed in several cancers. Inhibition of FEN1 can lead to impaired DNA repair processes in cancer cells, potentially leading to cancer regression . Additionally, FEN1 inhibitors like SC13 have shown promise in promoting CAR-T cell infiltration into solid tumors, enhancing anti-tumor immunity .

Breast Cancer Prognosis

High expression of FEN1 mRNA has been linked to poor prognosis in breast cancer patients. Inhibitors targeting FEN1, such as FEN1-IN-4 , may serve as potent agents in personalized medicine and targeted breast cancer therapy .

DNA Repair Pathways

FEN1 plays a crucial role in the base excision repair (BER) pathway and participates in Okazaki fragment maturation during DNA replication. It is also implicated in other DNA repair pathways, including homologous recombination repair (HRR) and non-homologous end joining (NHEJ) . Inhibiting FEN1 can repress DNA damage repair, which is a strategy used for cancer therapy .

Drug Resistance

Enhanced expression of FEN1 in cancer cells improves DNA repair processes and can lead to the development of drug resistance. Targeting FEN1 with inhibitors can be an effective strategy to overcome this resistance .

DNA Computing

FEN1-IN-1 can be utilized in DNA computing applications. A study developed DNA amplifier logic gates using a FEN1-catalyzed signal amplification reaction for fast and compact DNA computing .

Synthetic Lethality

FEN1 is an attractive target for anticancer therapeutics because it has a large number of synthetic lethality partners, including genes in Homologous Recombination (HR). Small molecule inhibitors of FEN1 nuclease can exploit these synthetic lethal interactions for therapeutic purposes .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c18-14-13-10(5-6-23-13)16(15(19)17(14)20)7-9-8-21-11-3-1-2-4-12(11)22-9/h1-6,9,20H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQGCMQXTPTJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN3C4=C(C(=O)N(C3=O)O)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

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